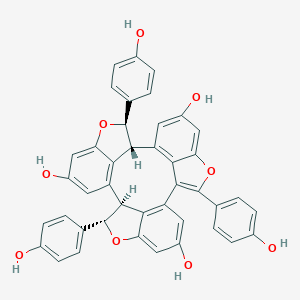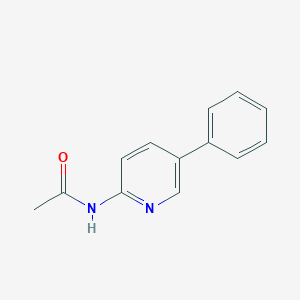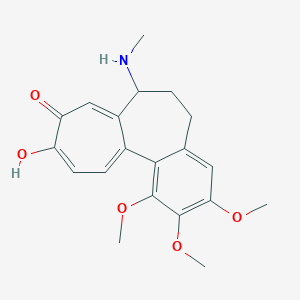
Caraphenol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caraphenol A is a cyclic resveratrol trimer, a type of oligostilbene, known for its significant biological activities. It is derived from resveratrol, a natural compound found in grapes and other plants, and is recognized for its antioxidant and anti-inflammatory properties . This compound has gained attention for its ability to enhance gene delivery to hematopoietic stem and progenitor cells by reducing antiviral restriction at endosomes .
Applications De Recherche Scientifique
Caraphenol A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of oligostilbenes.
Medicine: Potential therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: Used in the development of antioxidant formulations and as a natural preservative.
Mécanisme D'action
Target of Action
Caraphenol A, a resveratrol trimer, primarily targets interferon-induced transmembrane (IFITM) proteins, human cystathionine β-synthase (hCBS), and human cystathionine γ-lyase (hCSE) . IFITM proteins are involved in the body’s immune response to viral infections, while hCBS and hCSE are key enzymes in the transsulfuration pathway, which is crucial for the biosynthesis of the amino acid cysteine .
Mode of Action
This compound interacts with its targets by transiently reducing the expression of IFITM proteins . It also inhibits the activity of hCBS and hCSE, with IC50 values of 5.9 μM and 12.1 μM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transsulfuration pathway, due to its inhibition of hCBS and hCSE . This pathway is essential for the biosynthesis of cysteine, a crucial amino acid involved in protein synthesis and other metabolic processes. By inhibiting hCBS and hCSE, this compound may disrupt the normal functioning of this pathway .
Pharmacokinetics
It has been shown to safely enhance lentiviral vector gene delivery to hematopoietic stem and progenitor cells . This suggests that this compound may have good bioavailability and can effectively reach its target cells .
Result of Action
The primary molecular effect of this compound is the transient reduction of IFITM protein expression . This can enhance the delivery of lentiviral vectors to hematopoietic stem and progenitor cells . At the cellular level, this compound’s inhibition of hCBS and hCSE could potentially disrupt cysteine biosynthesis and other related metabolic processes .
Action Environment
It’s worth noting that the π-π conjugation of the exocyclic double bond in this compound can greatly enhance its redox-mediated antioxidant mechanisms and partially promote its fe2±chelating mechanism . This suggests that the compound’s antioxidant capacity and thus its overall efficacy could be influenced by the redox environment .
Analyse Biochimique
Biochemical Properties
Caraphenol A interacts with various biomolecules, including enzymes and proteins. It has been shown to inhibit human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE), with IC50 values of 5.9 μM and 12.1 μM, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It safely enhances lentiviral vector gene delivery to hematopoietic stem and progenitor cells . This influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it alters the levels of IFITM proteins and their association with late endosomes, thus augmenting lentiviral vector core endosomal escape .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
This compound alters the expression and subcellular localization of IFITM2/3 protein and late endosomes in HeLa cells . The effect on late endosome is dependent on IFITM3 expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caraphenol A can be synthesized through the oligomerization of resveratrol. The process involves the use of specific catalysts and reaction conditions to promote the formation of the trimeric structure. One common method includes the use of oxidative coupling reactions, where resveratrol molecules are linked together through carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of resveratrol followed by its oligomerization. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Caraphenol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esterified and alkylated products.
Comparaison Avec Des Composés Similaires
- α-Viniferin
- Resveratrol
- Piceatannol
Propriétés
IUPAC Name |
(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJGXIKBFHUOY-PIQPXYRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does caraphenol A enhance gene delivery to hematopoietic stem cells (HSCs)?
A: this compound improves lentiviral vector (LV) gene delivery efficiency to HSCs by reducing antiviral restriction at endosomes []. It achieves this by downregulating interferon-induced transmembrane proteins (IFITM2 and IFITM3) and altering their association with late endosomes, ultimately enhancing LV core endosomal escape [].
Q2: Can you describe a successful total synthesis approach for this compound?
A: A scalable total synthesis of (±)-caraphenol A was achieved using a novel 9-exo-dig ring closure, a type of Friedel-Crafts cyclization, facilitated by a gold(III)-promoted reaction between an alkyne and an aryl ring []. This synthesis was notable for its efficiency, proceeding with an average yield of 89% per step (7.8% overall yield) and yielding over 600 mg of this compound [].
Q3: What is the significance of the structural revision of caraphenol B and C, and how was it confirmed?
A: Initial structural assignments for caraphenol B and C, two resveratrol dimers, were found to be incorrect. Chemical synthesis revealed that the substituents on their respective indane systems exist in a relative trans,trans orientation, contrary to the originally proposed all-cis arrangement []. This revision was crucial for understanding the structure-activity relationships of these compounds.
Q4: Besides this compound, what other bioactive stilbenes have been identified in grapes?
A: Utilizing a "suspect screening" metabolomics approach with UHPLC/QTOF mass spectrometry, researchers identified 18 stilbene derivatives in Vitis vinifera red grape varieties []. This list includes trans-resveratrol, various forms of piceid, astringin, resveratrol dimers, trimers, and tetramers such as pallidol and its glucoside, different isomers of viniferin, caraphenol B, parthenocissin A, miyabenol C, hopheapenol, ampelopsin H, and vaticanol C-like or isohopeaphenol [].
Q5: What is the current understanding of the substituent effect on the Nazarov cyclization of 2-arylchalcones in the context of caraphenol C synthesis?
A: Research focusing on the synthesis of caraphenol C explored a Nazarov cyclization strategy to obtain cis-2,3-diarylindanones []. This work investigated the influence of different substituents on the stereochemical outcome of the cyclization reaction, providing valuable insights into the synthesis of this complex molecule [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)








![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

